molecular formula C10H17ClN4O2 B6608219 ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans CAS No. 2839128-53-7

ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans

Cat. No.: B6608219
CAS No.: 2839128-53-7
M. Wt: 260.72 g/mol
InChI Key: IFBPAFLWKXHMJV-UHFFFAOYSA-N
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Description

Ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans is a complex organic compound with a molecular formula of C10H17ClN4O2 and a molecular weight of 260.7206 . This compound is notable for its unique structure, which includes a triazole ring and a cyclobutyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans typically involves multiple steps. One common method includes the reaction of 3-aminocyclobutylmethylamine with ethyl 1H-1,2,3-triazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylatehydrochloride,trans is unique due to its combination of a triazole ring and a cyclobutyl group. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other triazole derivatives .

Properties

IUPAC Name

ethyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-6-14(13-12-9)5-7-3-8(11)4-7;/h6-8H,2-5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBPAFLWKXHMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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